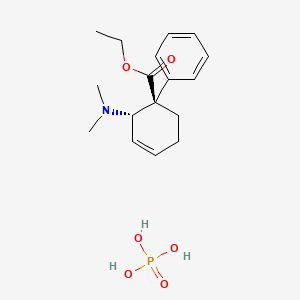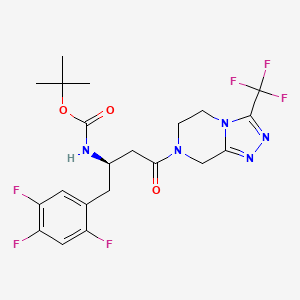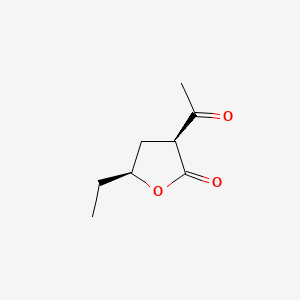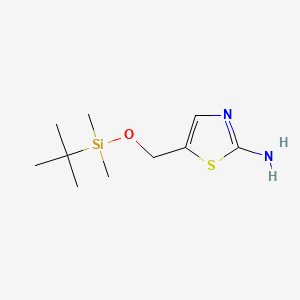
N-Methyl Carvedilol-d3 Hydrochloride Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl Carvedilol-d3 Hydrochloride Salt is a deuterated derivative of N-Methyl Carvedilol, a nonselective beta-adrenergic antagonist. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling (d3) allows for more precise studies involving mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol-d3 Hydrochloride Salt involves several steps:
Starting Material: The synthesis begins with Carvedilol, a nonselective beta-adrenergic antagonist.
Methylation: The Carvedilol is methylated to form N-Methyl Carvedilol.
Deuteration: The methyl group is then replaced with a deuterated methyl group (d3) using deuterated reagents.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Carvedilol are methylated and deuterated.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions
N-Methyl Carvedilol-d3 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
N-Methyl Carvedilol-d3 Hydrochloride Salt has several scientific research applications:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of beta-adrenergic antagonists.
Biochemistry: The compound is used in enzyme assays and receptor binding studies.
Analytical Chemistry: The deuterium labeling allows for precise mass spectrometric analysis.
Medicine: Research involving this compound helps in understanding the mechanisms of action of beta-blockers and developing new therapeutic agents.
作用机制
N-Methyl Carvedilol-d3 Hydrochloride Salt exerts its effects by blocking beta-adrenergic receptors. This leads to:
Inhibition of Tachycardia: By blocking beta-adrenergic receptors, the compound inhibits exercise-induced tachycardia.
Vasodilation: The compound also acts on alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance.
Reduction in Blood Pressure: The combined effects result in an overall reduction in blood pressure.
相似化合物的比较
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
N-Methyl Carvedilol: The non-deuterated version of the compound.
Other Beta-Blockers: Compounds like propranolol and metoprolol, which also block beta-adrenergic receptors.
Uniqueness
N-Methyl Carvedilol-d3 Hydrochloride Salt is unique due to its deuterium labeling, which allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate mass spectrometric analysis is required.
属性
CAS 编号 |
1794766-62-3 |
|---|---|
分子式 |
C25H29ClN2O4 |
分子量 |
459.985 |
IUPAC 名称 |
1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3; |
InChI 键 |
FERDKVPPAFYQOZ-NIIDSAIPSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
同义词 |
1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-(methyl-d3)-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride; N-Methyl CRV-d3 Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


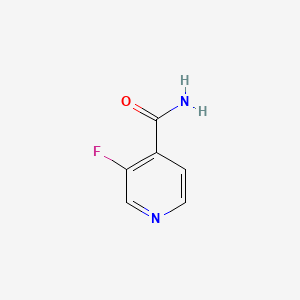
![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B585121.png)
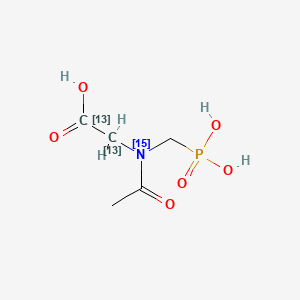
![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)
